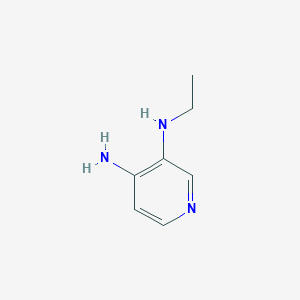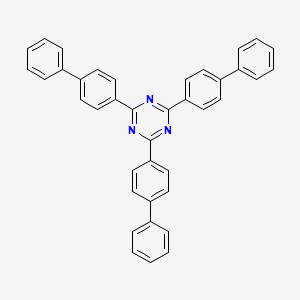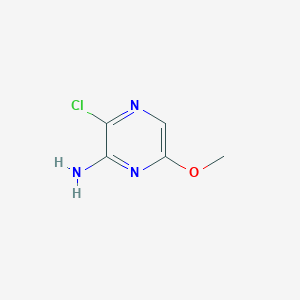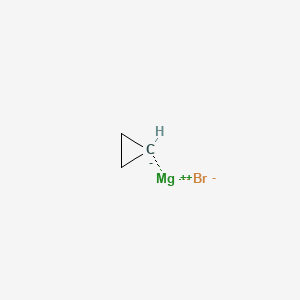
Cyclopropylmagnesium Bromide
Übersicht
Beschreibung
Cyclopropylmagnesium Bromide is a Grignard reagent, which is a type of organometallic compound. It is often used in organic synthesis . It is typically used in solutions and can react with various compounds to form different products .
Synthesis Analysis
Cyclopropylmagnesium Bromide can be synthesized by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether .Molecular Structure Analysis
The molecular formula of Cyclopropylmagnesium Bromide is C3H5BrMg, and its molecular weight is 145.28 . The structure includes a cyclopropyl group (a three-membered carbon ring) bonded to a magnesium bromide group .Chemical Reactions Analysis
Cyclopropylmagnesium Bromide has been used in Grignard reactions, which are key steps in the preparation of various compounds. For example, it can react with trimethylborate to form cyclopropylboronic acid, which can undergo Suzuki-type coupling reactions with different aryl and heteroaryl bromides to form the cyclopropyl adducts .Physical And Chemical Properties Analysis
Cyclopropylmagnesium Bromide is a yellow to green turbid liquid. It has a density of 0.968 g/mL at 25 °C and a boiling point of 65 °C . It is soluble in water (17 mg/ml at 25°C) and in organic solvents .Wissenschaftliche Forschungsanwendungen
Cyclopropylmagnesium Bromide: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Aminopropylindenes: Cyclopropylmagnesium Bromide is utilized in Grignard reactions as a crucial step in synthesizing aminopropylindenes, which serve as oxidosqualene cyclase (OSC) inhibitors. This application is significant in the development of pharmaceuticals targeting cholesterol biosynthesis .
Grignard Reagent in Greener Solvent: It is also employed as a Grignard reagent in a more environmentally friendly solvent, 2-methyltetrahydrofuran (2-MeTHF), which is used in various organic syntheses .
Generation and Hydrodebromination Reactions: The compound is involved in the generation and hydrodebromination reactions of gem-dibromo cyclopropane functional derivatives, which are important for modifying molecular structures in synthetic chemistry .
Wirkmechanismus
Target of Action
Cyclopropylmagnesium Bromide is a Grignard reagent . The primary targets of Cyclopropylmagnesium Bromide are organic compounds with electrophilic centers, such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
Cyclopropylmagnesium Bromide, as a Grignard reagent, interacts with its targets through a nucleophilic addition mechanism . The magnesium atom in Cyclopropylmagnesium Bromide carries a partial negative charge, making the cyclopropyl group a strong nucleophile. This nucleophile can attack electrophilic carbon atoms, particularly in carbonyl groups, resulting in the addition of the cyclopropyl group to the target molecule .
Biochemical Pathways
The action of Cyclopropylmagnesium Bromide primarily affects the synthesis of larger organic molecules. It is used in the preparation of aminopropylindenes, a chemotype of oxidosqualene cyclase (OSC) inhibitors . OSC is a key enzyme in the biosynthesis of sterols, and its inhibition can have significant downstream effects on sterol production and related biochemical pathways .
Pharmacokinetics
It’s important to note that cyclopropylmagnesium bromide is usually prepared and used in solution, often in an ether such as tetrahydrofuran (thf) . The choice of solvent can impact the reagent’s reactivity and stability.
Result of Action
The result of Cyclopropylmagnesium Bromide’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors . For example, it can react with trimethylborate to form cyclopropylboronic acid, which can undergo Suzuki-type coupling reactions with different aryl, and heteroaryl bromides to form the cyclopropyl adducts .
Action Environment
The action of Cyclopropylmagnesium Bromide is highly dependent on the reaction environment. It is sensitive to moisture and air, requiring anhydrous and inert conditions for optimal performance . The temperature and solvent can also significantly influence the reaction rate and product yield .
Safety and Hazards
Zukünftige Richtungen
As a Grignard reagent, Cyclopropylmagnesium Bromide has wide applications in organic synthesis. Its future directions are likely to involve its use in the synthesis of new organic compounds, particularly in the development of new pharmaceuticals and materials .
Relevant Papers One relevant paper discusses the palladium-catalyzed cross-coupling of Cyclopropylmagnesium Bromide with aryl bromides mediated by zinc halide additives . This research represents a significant contribution to the field of organic synthesis, demonstrating a new method for the production of cyclopropyl arenes.
Eigenschaften
IUPAC Name |
magnesium;cyclopropane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZXMEQGIIWBFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmagnesium Bromide | |
CAS RN |
23719-80-4 | |
| Record name | Magnesium, bromocyclopropyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



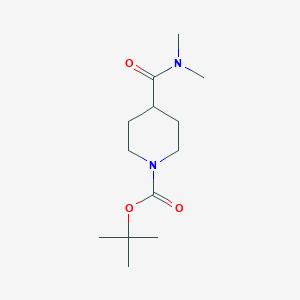
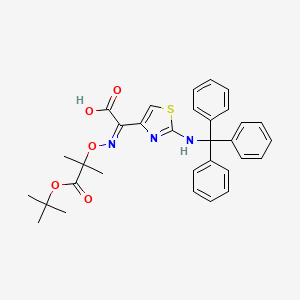

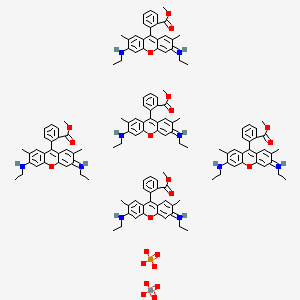
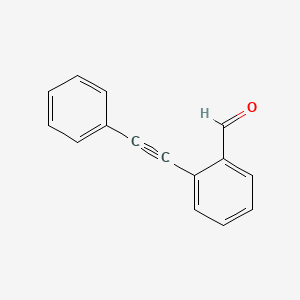

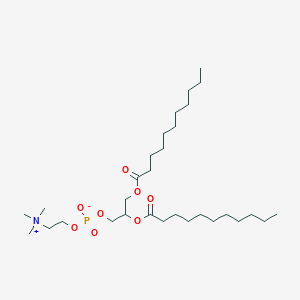
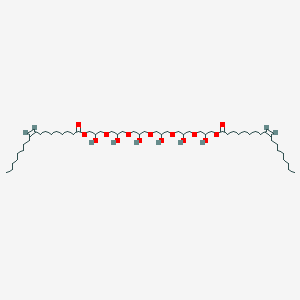
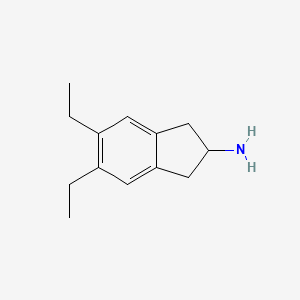
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)
